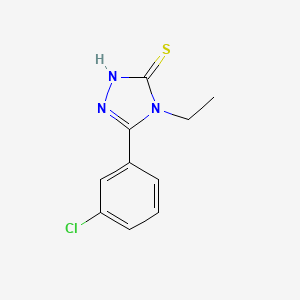

5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, triazoles are generally synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. Attached to this ring would be a 3-chlorophenyl group, an ethyl group, and a thiol group .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in click reactions, and undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of the triazole ring would contribute to its aromaticity, the chlorophenyl group would increase its lipophilicity, and the thiol group could participate in hydrogen bonding .Scientific Research Applications

Anticonvulsant Activity

This compound has been studied for its potential as an anticonvulsant drug candidate . Research indicates that derivatives of 1,2,4-triazole-3-thione, such as the one , act on voltage-gated sodium channels and exhibit anticonvulsant activity. This is particularly relevant in the context of epilepsy treatment, where about 30% of patients have drug-resistant epilepsy. Chronic administration studies are crucial to understand the long-term impact of such compounds on living organisms .

Neurodegenerative Disease Research

The effects of 1,2,4-triazole-3-thione derivatives on neurodegenerative diseases are a significant area of research. Given the chronic nature of diseases like epilepsy, understanding the neuroprotective properties of these compounds can lead to the development of more effective long-term treatments .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicological impact of new drug candidates is essential. For 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, studies would focus on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its chronic toxicity potential .

Antiviral Research

While the specific compound has not been directly linked to antiviral activity, related structures, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, have shown potential against viruses like the tobacco mosaic virus. This suggests that similar compounds could be synthesized and tested for antiviral properties .

Agricultural Applications

Compounds with a 1,2,4-triazole-3-thione core have been associated with various biological activities, including potential agricultural applications. Their role in plant protection and growth regulation is an area that could be explored further, considering their bioactive properties .

Synthesis of Derivatives for Diverse Biological Activities

The synthesis of derivatives from the core structure of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can lead to compounds with a range of biological activities. These activities include antifungal, antibacterial, and possibly herbicidal properties, which are valuable in both medical and agricultural fields .

Analgesic Potential

Similar compounds have been investigated for their analgesic properties. Although not directly studied for the compound , the structural similarities with other triazole derivatives suggest that it could be a promising candidate for pain relief research .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol are voltage-gated sodium channels (VGSCs) and GABA A receptors . VGSCs play a crucial role in the generation and propagation of action potentials in neurons, while GABA A receptors are involved in inhibitory neurotransmission.

Mode of Action

The compound interacts with its targets, leading to changes in their function. It influences VGSCs, which may result in the modulation of neuronal excitability

Biochemical Pathways

The affected pathways primarily involve neuronal signaling. By influencing VGSCs, the compound can affect the propagation of action potentials in neurons . This can lead to changes in neuronal activity and neurotransmission. The downstream effects of these changes can vary widely, depending on the specific neurons and circuits involved.

Pharmacokinetics

Similar compounds are known to have good absorption and extensive hepatic first-pass effect

Result of Action

The compound has been found to have anticonvulsant activity, effectively protecting mice from maximal electroshock-induced seizures . This suggests that it may modulate neuronal activity in a way that prevents or reduces the occurrence of seizures.

properties

IUPAC Name |

3-(3-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTJJANDABWLAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide](/img/structure/B3003465.png)

![2-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3003475.png)

![1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3003479.png)